TC OT 39

説明

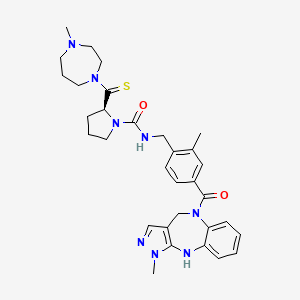

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(4-methyl-1,4-diazepane-1-carbothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N8O2S/c1-22-18-23(30(41)40-21-25-20-34-37(3)29(25)35-26-8-4-5-9-27(26)40)11-12-24(22)19-33-32(42)39-15-6-10-28(39)31(43)38-14-7-13-36(2)16-17-38/h4-5,8-9,11-12,18,20,28,35H,6-7,10,13-17,19,21H2,1-3H3,(H,33,42)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNHHKZYKYNBEI-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N6CCCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N6CCCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031871 | |

| Record name | TC OT 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479232-57-0 | |

| Record name | (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479232-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TC OT 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TC-OT-39 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMV6SD8REW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TC OT 39

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC OT 39 is a non-peptide small molecule that exhibits a complex pharmacological profile, acting as a modulator of the oxytocin and vasopressin receptor systems. Its unique activity as a partial agonist at the oxytocin receptor (OXTR) and vasopressin V2 receptor (V2R), coupled with its antagonistic activity at the vasopressin V1a receptor (V1aR), makes it a compound of significant interest for therapeutic development in various physiological and pathological contexts. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor interaction, downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Data Presentation

The following tables summarize the quantitative data available for this compound, highlighting its binding affinity and functional potency at its target receptors. It is important to note the variability in reported values, which may arise from different experimental systems and assay conditions.

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor | Ki (nM) | Source(s) |

| Oxytocin Receptor (OXTR) | 147 | [1] |

| Vasopressin V1a Receptor (V1aR) | 330 | [1][2] |

| Vasopressin V2 Receptor (V2R) | >1000 | [1] |

Table 2: Functional Potency (EC50) of this compound

| Receptor | EC50 (nM) | Activity | Source(s) |

| Oxytocin Receptor (OXTR) | 33, 180 | Partial Agonist | [2] |

| Vasopressin V2 Receptor (V2R) | 850 | Partial Agonist |

Core Mechanism of Action

This compound's mechanism of action is defined by its differential activity at three distinct G-protein coupled receptors (GPCRs):

-

Oxytocin Receptor (OXTR): As a partial agonist, this compound binds to and activates the OXTR, but with lower intrinsic efficacy than the endogenous ligand, oxytocin. This results in a submaximal cellular response. The OXTR primarily couples to the Gq/11 family of G proteins.

-

Vasopressin V1a Receptor (V1aR): this compound acts as an antagonist at the V1aR. It binds to the receptor but does not induce a conformational change leading to activation. By occupying the binding site, it blocks the action of the endogenous ligand, arginine vasopressin (AVP). The V1aR also signals through the Gq/11 pathway.

-

Vasopressin V2 Receptor (V2R): Similar to its action on the OXTR, this compound is a partial agonist at the V2R. The V2R is primarily coupled to the Gs family of G proteins.

Signaling Pathways

The multifaceted activity of this compound results in the modulation of distinct intracellular signaling cascades.

Oxytocin Receptor (OXTR) Signaling Pathway (Partial Agonism)

Upon binding of this compound to the OXTR, the Gq/11 protein is activated, though to a lesser extent than with a full agonist. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for cellular responses such as smooth muscle contraction.[3][4][5]

Vasopressin V1a Receptor (V1aR) Signaling Pathway (Antagonism)

This compound binds to the V1aR, preventing the binding of AVP. This blockade inhibits the AVP-induced activation of the Gq/11-PLC-IP3/DAG pathway, thereby preventing downstream effects such as vasoconstriction.[6][7]

Vasopressin V2 Receptor (V2R) Signaling Pathway (Partial Agonism)

This compound's partial agonism at the V2R leads to a submaximal activation of the Gs protein. Activated Gs stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP) from ATP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses such as changes in water permeability in the kidneys.[8][9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human oxytocin and vasopressin receptors.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the recombinant human OXTR, V1aR, or V2R are prepared. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

Radioligand Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-oxytocin for OXTR, [3H]-arginine vasopressin for V1aR and V2R) is incubated with the prepared membranes.

-

Competition Binding: The incubation is performed in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (EC50) and efficacy of this compound at the OXTR and V1aR.

Methodology:

-

Cell Culture: Cells stably expressing the human OXTR or V1aR are cultured in appropriate media.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Increasing concentrations of this compound are added to the cells.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence data are used to generate dose-response curves, from which the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined. Partial agonism is characterized by an Emax value lower than that of the endogenous full agonist.

In Vivo Rat Uterine Contractility Assay

Objective: To assess the in vivo activity of this compound on uterine contractions.

Methodology:

-

Animal Preparation: Ovariectomized female rats are treated with estrogen to induce a uterine response.

-

Tissue Isolation: The uterine horns are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contraction Measurement: The isometric contractions of the uterine strips are recorded using a force-displacement transducer.

-

Compound Administration: After a stabilization period, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The frequency and amplitude of uterine contractions are measured. Dose-response curves are constructed to determine the potency of this compound in stimulating uterine contractions.

In Vivo Marble Burying Test for Anxiolytic-like Effects

Objective: To evaluate the potential anxiolytic-like or anti-compulsive effects of this compound in mice.

Methodology:

-

Animal Housing: Mice are individually housed in cages containing a deep layer of bedding.

-

Marble Placement: A set number of marbles (typically 20-25) are evenly placed on the surface of the bedding.

-

Compound Administration: this compound or vehicle is administered to the mice via intraperitoneal (i.p.) injection prior to the test.

-

Test Period: The mice are placed in the prepared cages and allowed to explore and interact with the marbles for a fixed period (e.g., 30 minutes).

-

Scoring: After the test period, the number of marbles that are at least two-thirds buried in the bedding is counted. A reduction in the number of buried marbles is indicative of an anxiolytic-like or anti-compulsive effect.[2]

In Vivo Scratching Behavior Assay

Objective: To investigate the effect of this compound on scratching behavior, which can be a model for itch or other sensory processing.

Methodology:

-

Animal Habituation: Mice are placed in individual observation chambers to acclimate for a period before the experiment.

-

Compound Administration: this compound is administered, often via intrathecal (i.t.) injection, to target the spinal cord.

-

Behavioral Observation: The number of scratching bouts, typically with the hind paw directed towards the flank, is observed and counted for a defined period following injection.

-

Data Analysis: The total number of scratches is compared between this compound-treated and vehicle-treated groups to determine the effect of the compound on scratching behavior.[11][12][13]

Summary and Conclusion

This compound is a non-peptide molecule with a distinct and complex mechanism of action, characterized by its partial agonism at the oxytocin and vasopressin V2 receptors and its antagonism of the vasopressin V1a receptor. This multifaceted pharmacological profile allows it to modulate multiple signaling pathways, including the Gq/11-PLC and Gs-cAMP cascades. The in vitro and in vivo experimental data demonstrate its ability to elicit a range of physiological responses, from uterine contraction to behavioral effects such as reduced anxiety-like behavior and induction of scratching. The detailed understanding of its mechanism of action, as outlined in this guide, is crucial for the further development and potential therapeutic application of this compound and similar molecules in various clinical settings. The provided experimental protocols serve as a foundation for researchers aiming to further investigate the properties of this intriguing compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. What are AVPR1A antagonists and how do they work? [synapse.patsnap.com]

- 7. What are the therapeutic applications for AVPR1A antagonists? [synapse.patsnap.com]

- 8. Noncanonical Control of Vasopressin Receptor Type 2 Signaling by Retromer and Arrestin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cAMP-dependent protein kinase activation affects vasopressin V2-receptor number and internalization in LLC-PK1 renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vasopressin V2 receptor mRNA expression and cAMP accumulation in aging rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxytocin Elicits Itch Scratching Behavior via Spinal GRP/GRPR System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iasp-pain.org [iasp-pain.org]

TC OT 39: A Selective Non-Peptide Agonist of the Oxytocin Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TC OT 39 is a potent and selective, non-peptide partial agonist of the oxytocin receptor (OTR), a G-protein coupled receptor centrally involved in a myriad of physiological processes including uterine contraction, lactation, and complex social behaviors. This document provides a comprehensive technical overview of this compound, detailing its pharmacological properties, the experimental methodologies used for its characterization, and the key signaling pathways it modulates. All quantitative data are presented in structured tables for clarity, and signaling and experimental workflows are visualized using detailed diagrams. This guide is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development investigating the therapeutic potential of selective oxytocin receptor modulation.

Introduction

The oxytocin receptor is a well-established therapeutic target for conditions related to parturition and lactation.[1] More recently, its role in modulating social cognition and behavior has garnered significant interest, opening avenues for the development of novel therapeutics for psychiatric and neurodevelopmental disorders. This compound emerges as a valuable pharmacological tool in this context. As a non-peptide agonist, it offers potential advantages in terms of oral bioavailability and blood-brain barrier permeability over native oxytocin.[2] This guide synthesizes the current knowledge on this compound, providing a detailed examination of its receptor selectivity, functional activity, and the underlying molecular mechanisms.

Physicochemical Properties

This compound is a synthetic small molecule with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₀N₈O₂S | [3] |

| Molecular Weight | 600.78 g/mol | [3] |

| CAS Number | 479232-57-0 | [3] |

| Solubility | Soluble to 100 mM in 1eq. HCl and DMSO | [3] |

| Purity | ≥97% (HPLC) | [4] |

| Storage | Store at -20°C | [4] |

Pharmacological Profile: Quantitative Data

The pharmacological activity of this compound has been characterized through a series of in vitro assays to determine its binding affinity and functional potency at the human oxytocin and vasopressin receptors.

Receptor Binding Affinity

The affinity of this compound for the oxytocin receptor (OTR) and the vasopressin 1a (V₁ₐR) receptor was determined through competitive radioligand binding assays.

| Receptor | Radioligand | Kᵢ (nM) | Reference |

| Human OTR | [³H]-Oxytocin | Not explicitly stated, but antagonism at V₁ₐR is noted. | |

| Human V₁ₐR | [³H]-Vasopressin | 330 | [4] |

| Human V₂R | Not explicitly stated | >1000 | [5] |

Note: While primarily an OTR agonist, this compound also exhibits antagonist activity at the V₁ₐ receptor.[4]

Functional Activity

The agonist activity of this compound at the oxytocin and vasopressin V₂ receptors was quantified using a functional reporter gene assay.

| Receptor | Assay Type | EC₅₀ (nM) | Reference |

| Human OTR | NFAT-Luciferase Reporter Gene Assay | 33 - 180 | [6][7] |

| Human V₂R | Not explicitly stated | 850 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the human oxytocin and vasopressin V₁ₐ receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing either the human OTR or V₁ₐR are cultured to ~80-90% confluency.

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is resuspended in a suitable assay buffer and protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

A constant concentration of the appropriate radioligand ([³H]-Oxytocin for OTR or [³H]-Vasopressin for V₁ₐR) is incubated with the cell membrane preparation.

-

Increasing concentrations of this compound (or a reference compound) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of the unlabeled native ligand (oxytocin or vasopressin).

-

The reaction is incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with cold assay buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

NFAT-Luciferase Reporter Gene Assay

Objective: To determine the functional potency (EC₅₀) of this compound as an agonist at the human oxytocin receptor.

Methodology:

-

Cell Culture and Transfection:

-

CHO (Chinese Hamster Ovary) cells are cultured in appropriate media.[6]

-

Cells are transiently co-transfected with an expression vector for the human oxytocin receptor and a reporter plasmid containing the firefly luciferase gene under the control of a Nuclear Factor of Activated T-cells (NFAT) response element.

-

-

Agonist Stimulation:

-

After an appropriate incubation period to allow for receptor and reporter gene expression (e.g., 24-48 hours), the cells are treated with increasing concentrations of this compound or a reference agonist (e.g., oxytocin).

-

A vehicle control (e.g., DMSO) is included to determine the basal level of luciferase activity.

-

-

Luciferase Activity Measurement:

-

Following stimulation for a defined period (e.g., 4-6 hours), the cells are lysed.

-

A luciferase assay reagent containing the substrate (luciferin) is added to the cell lysate.

-

The luminescence produced by the luciferase-catalyzed reaction is measured using a luminometer.

-

-

Data Analysis:

-

The luminescence signal is normalized to a control (e.g., vehicle-treated cells).

-

The EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

-

In Vivo Rat Uterine Contraction Assay

Objective: To assess the uterotonic activity of this compound in vivo.

Methodology:

-

Animal Preparation:

-

Female Sprague-Dawley rats in estrus are used.

-

The rats are anesthetized, and a catheter is placed in the jugular vein for intravenous administration of compounds.

-

A water-filled balloon-tipped cannula is inserted into one of the uterine horns to monitor intrauterine pressure changes, which reflect uterine contractions.

-

-

Experimental Procedure:

-

After a stabilization period to establish a baseline of spontaneous uterine activity, this compound is administered intravenously as a bolus injection at various doses.

-

Uterine contractile activity is continuously recorded for a defined period following drug administration.

-

A positive control, such as oxytocin, is typically used to confirm the responsiveness of the preparation.

-

-

Data Analysis:

-

The uterine contractile response is quantified by measuring the area under the curve (AUC) of the pressure recordings over a specific time interval.

-

The dose-response relationship for this compound-induced uterine contractions is determined.

-

Signaling Pathways

The oxytocin receptor primarily couples to Gαq/11 G-proteins.[1][4] Activation of the OTR by an agonist like this compound is expected to initiate the canonical Gq signaling cascade.

Gq/11-PLC-IP₃-Ca²⁺ Signaling Pathway

Upon binding of this compound to the OTR, the following intracellular events are initiated:

-

G-protein Activation: The agonist-bound receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates from the βγ-subunits and activates phospholipase C-β (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

Experimental and Logical Workflows

Workflow for In Vitro Characterization of this compound

The in vitro characterization of this compound follows a logical progression from assessing its binding properties to determining its functional activity.

Conclusion

This compound is a well-characterized, selective non-peptide agonist of the oxytocin receptor with demonstrated in vitro and in vivo activity. Its pharmacological profile, detailed in this guide, makes it an invaluable tool for investigating the diverse physiological roles of the oxytocin system. The provided experimental protocols and signaling pathway diagrams offer a robust framework for researchers to design and interpret studies utilizing this compound. Further research into the downstream signaling effects of this compound and its in vivo efficacy in various models will continue to elucidate its therapeutic potential.

References

- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 7. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Vasopressin V1a Receptor Antagonist Activity of TC OT 39

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC OT 39 is a non-peptide molecule recognized for its complex pharmacological profile, acting as a partial agonist at the oxytocin receptor (OTR) and vasopressin V2 receptor, and notably, as an antagonist at the vasopressin V1a receptor.[1][2] This dual activity makes it a valuable tool for dissecting the distinct and overlapping roles of the oxytocin and vasopressin systems, which are implicated in a wide array of physiological and pathological processes, including social behavior, cardiovascular function, and uterine contractility. This technical guide provides a comprehensive overview of the V1a receptor antagonist activity of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile of this compound

This compound exhibits a distinct affinity and functional activity profile across different G protein-coupled receptors (GPCRs) of the oxytocin and vasopressin family. Its antagonist activity at the V1a receptor is a key feature of its pharmacological identity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with the human vasopressin V1a, vasopressin V2, and oxytocin receptors.

| Receptor | Parameter | Value (nM) | Compound Activity | Reference |

| Vasopressin V1a | K_i_ | 330 | Antagonist | [1][2] |

| Vasopressin V2 | EC_50_ | 850 | Partial Agonist | [1] |

| Oxytocin | EC_50_ | 33 | Partial Agonist | [1] |

K_i_ (Inhibition Constant): The concentration of a competing ligand (in this case, this compound) that will bind to half the binding sites at equilibrium in the absence of the primary ligand. A lower K_i_ value indicates a higher binding affinity.

EC_50_ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Vasopressin V1a Receptor Signaling Pathway

The vasopressin V1a receptor is a canonical G protein-coupled receptor that primarily signals through the G_q/11_ family of G proteins.[3][4] Upon binding of an agonist, such as arginine vasopressin (AVP), the receptor undergoes a conformational change, leading to the activation of G_q/11_. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP_2_) into two second messengers: inositol 1,4,5-trisphosphate (IP_3_) and diacylglycerol (DAG). IP_3_ diffuses through the cytoplasm to bind to IP_3_ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca^2+^). The elevated cytosolic Ca^2+^, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response, such as smooth muscle contraction.[4] As an antagonist, this compound binds to the V1a receptor but does not induce this signaling cascade; instead, it prevents the binding and action of the endogenous agonist, AVP.

Caption: V1a Receptor Gq Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The characterization of this compound as a V1a receptor antagonist involves a series of in vitro and in vivo experiments. The following sections provide detailed, representative methodologies for these key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i_) of this compound for the V1a receptor. It involves a competition experiment between a radiolabeled V1a receptor ligand (e.g., [^3^H]-Arginine Vasopressin) and unlabeled this compound.

Materials:

-

Membrane preparations from cells expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells)

-

Radioligand: [^3^H]-Arginine Vasopressin ([^3^H]-AVP)

-

Unlabeled competitor: this compound

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl_2_, 0.1% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl_2_, pH 7.4

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

A constant concentration of [^3^H]-AVP (typically at its K_d_ value)

-

Varying concentrations of this compound or vehicle (for total binding)

-

Membrane preparation (protein concentration optimized for the assay)

-

-

To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled AVP.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC_50_ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC_50_ to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Caption: Workflow for a Radioligand Binding Assay to Determine V1a Receptor Affinity.

Functional Assay: Calcium Flux Measurement

This assay determines the functional antagonist activity of this compound by measuring its ability to inhibit AVP-induced intracellular calcium mobilization in cells expressing the V1a receptor.

Materials:

-

Cells stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Arginine Vasopressin (AVP) as the agonist

-

This compound as the antagonist

-

96- or 384-well black, clear-bottom microplates

-

Fluorescent plate reader with an injection system

Procedure:

-

Seed the V1a receptor-expressing cells into the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye by incubating them with the dye solution (e.g., Fluo-4 AM with Pluronic F-127 in assay buffer) for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

-

Inject a fixed concentration of AVP (typically the EC_80_ concentration) into the wells and immediately begin recording the change in fluorescence over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Analyze the data by measuring the peak fluorescence response or the area under the curve.

-

Plot the response as a function of the this compound concentration to determine the IC_50_ for the inhibition of the AVP-induced calcium signal.

Caption: Workflow for a Calcium Flux Functional Assay to Assess V1a Receptor Antagonism.

In Vivo Assay: Rat Uterine Contraction Model

This in vivo assay assesses the ability of this compound to antagonize oxytocin- or vasopressin-induced uterine contractions in rats, providing evidence of its physiological effect.[5]

Materials:

-

Female Sprague-Dawley rats, estrus-synchronized

-

Anesthetic (e.g., urethane)

-

Oxytocin or Arginine Vasopressin

-

This compound

-

Saline solution

-

Intrauterine pressure catheter

-

Pressure transducer and data acquisition system

-

Intravenous cannulation supplies

Procedure:

-

Anesthetize an estrus-synchronized female rat.

-

Insert an intravenous cannula (e.g., in the jugular vein) for drug administration.

-

Surgically expose the uterus and insert a saline-filled catheter into the uterine horn to measure intrauterine pressure.

-

Connect the catheter to a pressure transducer to record uterine contractions.

-

Allow the animal to stabilize and record baseline uterine activity.

-

Administer a bolus intravenous injection of oxytocin or AVP to induce uterine contractions and establish a control response.

-

After the uterine activity returns to baseline, administer a predetermined dose of this compound intravenously.

-

After a suitable pre-treatment time, administer the same dose of oxytocin or AVP again.

-

Record the uterine response and compare the magnitude of the contractions before and after the administration of this compound.

-

The percentage inhibition of the contractile response is calculated to determine the in vivo antagonist activity of this compound.

Conclusion

This compound is a multifaceted pharmacological agent with significant antagonist activity at the vasopressin V1a receptor. Its ability to block the G_q_-mediated signaling cascade initiated by AVP makes it a valuable research tool for investigating the physiological roles of the V1a receptor. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other potential V1a receptor antagonists, from determining their binding affinity to assessing their functional effects in both in vitro and in vivo settings. Further research into the nuanced interactions of this compound with its various targets will continue to illuminate the complex interplay of the oxytocin and vasopressin systems.

References

- 1. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 4. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

structure and chemical properties of TC OT 39

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TC OT 39, a potent non-peptide modulator of the oxytocin and vasopressin receptor systems.

Chemical Structure and Properties

This compound, with the IUPAC name (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide, is a complex heterocyclic molecule. Its structure is characterized by a central pyrazolobenzodiazepine core linked to a substituted phenyl ring, which in turn is connected to a pyrrolidine carboxamide moiety bearing a hexahydro-diazepine-thioxomethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₀N₈O₂S | [2] |

| Molecular Weight | 600.78 g/mol | [2] |

| CAS Number | 479232-57-0 | [2] |

| Appearance | Solid | - |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble to 100 mM in 1eq. HCl and DMSO | [2] |

| Storage | Store at -20°C | [2] |

Biological Activity

This compound is a potent and selective non-peptide ligand for the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR). It acts as a partial agonist at the oxytocin receptor and a competitive antagonist at the vasopressin V1a receptor.[2] This dual activity makes it a valuable tool for dissecting the distinct and overlapping roles of these two important neuropeptide systems.

Table 2: Pharmacological Profile of this compound

| Target | Activity | EC₅₀ (nM) | Kᵢ (nM) | Source |

| Oxytocin Receptor (OTR) | Partial Agonist | 33 | - | [2] |

| Vasopressin V1a Receptor (V1aR) | Antagonist | - | 330 | [2] |

| Vasopressin V2 Receptor (V2R) | Partial Agonist | 850 | - | [2] |

Signaling Pathways

The biological effects of this compound are mediated through its interaction with G-protein coupled receptors (GPCRs), which trigger intracellular signaling cascades.

Oxytocin Receptor (OTR) Signaling Pathway (Agonism)

As a partial agonist of the OTR, this compound activates downstream signaling pathways, albeit to a lesser extent than the endogenous ligand, oxytocin. The OTR primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, neurotransmitter release, and modulation of social behavior.

Figure 1: Oxytocin Receptor Signaling Pathway Activation by this compound.

Vasopressin V1a Receptor (V1aR) Signaling Pathway (Antagonism)

This compound acts as an antagonist at the V1aR, blocking the effects of the endogenous ligand, arginine vasopressin (AVP). The V1aR also primarily couples to Gq/11 proteins. By binding to the receptor without activating it, this compound prevents AVP from initiating the PLC-IP₃/DAG signaling cascade. This inhibitory action can influence processes such as vasoconstriction, social recognition, and anxiety-related behaviors.

Figure 2: Vasopressin V1a Receptor Signaling Pathway Antagonism by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are described in the primary literature, notably by Pitt et al. (2004) and Frantz et al. (2010).[2] The following provides a summarized workflow for key experimental procedures.

Synthesis Workflow

The synthesis of this compound is a multi-step process involving the preparation of key intermediates, including the pyrazolobenzodiazepine core and the functionalized pyrrolidine moiety, followed by their coupling.

References

An In-Depth Technical Guide on the Role of TC OT 39 in Social Behavior Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TC OT 39, a non-peptide oxytocin receptor partial agonist, and its role and potential applications in the study of social behavior. Given the limited direct research on this compound in complex social paradigms, this document also incorporates data and protocols from studies on similar non-peptide oxytocin receptor modulators to provide a thorough understanding of its potential experimental utility.

Introduction to this compound

This compound is a potent, non-peptide molecule that acts as a partial agonist at the oxytocin receptor (OTR) and an antagonist at the vasopressin 1a (V1a) receptor.[1][2] Its unique pharmacological profile makes it a valuable tool for dissecting the nuanced roles of the oxytocinergic and vasopressinergic systems in regulating social behaviors. The dual action of this compound allows for the investigation of the specific contributions of OTR activation in the presence of V1a receptor blockade.

Pharmacological Profile of this compound

A clear understanding of the binding affinities and functional activities of this compound at its target receptors is crucial for designing and interpreting social behavior studies.

| Receptor | Affinity (Ki) / Potency (EC50) | Action |

| Oxytocin Receptor (OTR) | EC50 = 33 nM | Partial Agonist |

| Vasopressin 1a Receptor (V1aR) | Ki = 330 nM | Antagonist |

| Vasopressin 2 Receptor (V2R) | EC50 = 850 nM | Partial Agonist |

Table 1: Pharmacological data for this compound, summarizing its activity at oxytocin and vasopressin receptors.[1][2]

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like this compound, a cascade of intracellular events is initiated, leading to various cellular responses that underpin social behaviors.

Caption: Oxytocin Receptor Signaling Cascade.

Experimental Protocols in Social Behavior Studies

While direct studies of this compound in complex social paradigms are limited, its pharmacological profile suggests its utility in a range of behavioral assays. The following are detailed protocols for key experiments, including a study where this compound was used, and others where its application can be inferred based on studies with similar non-peptide OTR agonists.

This test is often used to assess anxiety-like and repetitive behaviors, which can be relevant to social deficits. This compound has been shown to induce scratching, a behavior that can be quantified in a similar manner to marble burying.[3]

-

Objective: To assess the effect of this compound on repetitive and anxiety-like behaviors.

-

Materials:

-

Standard mouse cages (e.g., 26 cm x 20 cm x 14 cm)

-

Bedding (e.g., corncob or sawdust), 5 cm deep

-

20 glass marbles (approx. 1.5 cm diameter)

-

This compound solution

-

Vehicle solution (e.g., saline or DMSO)

-

-

Procedure:

-

Acclimatize mice to the testing room for at least 1 hour before the experiment.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A dose of 0.1 nmol (intrathecal) has been used to elicit scratching behavior.[3]

-

Place the mouse individually into the test cage with 20 marbles evenly spaced on the surface of the bedding.

-

Allow the mouse to explore and interact with the marbles for 30 minutes.

-

After the session, gently remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.

-

-

Data Analysis: Compare the number of buried marbles between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Caption: Marble Burying Experimental Workflow.

This widely used test assesses sociability and preference for social novelty. While no studies have reported using this compound in this paradigm, the non-peptide OTR agonist WAY-267464 has been shown to increase social preference in rats.[4]

-

Objective: To evaluate the effect of this compound on sociability and social novelty preference.

-

Materials:

-

Three-chambered apparatus (typically a rectangular box divided into three equal chambers with openings between them)

-

Two small, transparent wire cages for holding stimulus mice

-

Age- and sex-matched stimulus mice

-

This compound solution and vehicle

-

-

Procedure:

-

Habituation (10 minutes): Place the test mouse in the center chamber and allow it to freely explore all three empty chambers.

-

Sociability Test (10 minutes): Place an unfamiliar "stranger 1" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers.

-

Social Novelty Test (10 minutes): Place a new unfamiliar "stranger 2" mouse in the previously empty wire cage. The "stranger 1" mouse remains in its cage. Place the test mouse back in the center chamber and allow it to explore.

-

-

Drug Administration: Administer this compound or vehicle prior to the habituation phase. The timing of administration should be based on the pharmacokinetic profile of the compound. For WAY-267464, intraperitoneal injections were given 30 minutes before testing.[5]

-

Data Analysis: Record the time spent in each chamber and the time spent sniffing each wire cage. Sociability is determined by a greater amount of time spent with the stranger mouse compared to the empty cage. Social novelty preference is indicated by more time spent with the novel stranger mouse compared to the familiar one.

Caption: Three-Chamber Social Interaction Workflow.

This test assesses an animal's ability to remember a previously encountered conspecific. The non-peptide OTR agonist LIT-001 has shown pro-social and pro-cognitive effects, suggesting its utility in this paradigm.[6]

-

Objective: To determine the effect of this compound on social memory.

-

Materials:

-

Test arena (e.g., a clean standard mouse cage)

-

Juvenile stimulus mice

-

This compound solution and vehicle

-

-

Procedure:

-

Habituation: Place the test mouse in the test arena for 30 minutes.

-

Sample Phase (Trial 1): Introduce a juvenile stimulus mouse into the arena for a 4-minute interaction period.

-

Inter-Trial Interval (ITI): Remove the stimulus mouse. The ITI can be varied to test short-term (e.g., 30 minutes) or long-term (e.g., 24 hours) memory.

-

Test Phase (Trial 2): Re-introduce the now-familiar stimulus mouse along with a novel juvenile stimulus mouse. Allow the test mouse to interact for 4 minutes.

-

-

Drug Administration: Administer this compound or vehicle before the sample phase.

-

Data Analysis: Record the amount of time the test mouse spends investigating (e.g., sniffing) each of the stimulus mice in the test phase. A preference for the novel mouse indicates successful social recognition. A discrimination index can be calculated: (Time with novel mouse - Time with familiar mouse) / (Total investigation time).

Caption: Social Recognition Test Workflow.

Quantitative Data Summary

The following table summarizes available quantitative data for this compound and the comparable non-peptide OTR agonist WAY-267464.

| Compound | Behavioral Test | Species | Dose | Route | Effect | Reference |

| This compound | Scratching Behavior | Mouse | 0.1 nmol | Intrathecal | Increased scratching bouts | [3] |

| WAY-267464 | Social Preference | Rat | 100 mg/kg | i.p. | Increased time with live rat | [4][7] |

| WAY-267464 | Locomotor Activity | Rat | 100 mg/kg | i.p. | Suppressed activity | [4][7] |

Table 2: Summary of quantitative data from social behavior studies involving this compound and a similar non-peptide OTR agonist.

Conclusion and Future Directions

This compound presents a valuable pharmacological tool for investigating the roles of the oxytocin and vasopressin systems in social behavior. Its partial agonism at the OTR and antagonism at the V1aR allow for a targeted approach to understanding the complexities of social neuroscience. While direct evidence for its effects in complex social paradigms is currently limited, the data from related non-peptide agonists suggest that this compound is likely to modulate sociability and social memory.

Future research should focus on systematically evaluating this compound in a broader range of social behavior assays, including the three-chamber social interaction test and the social recognition test. Dose-response studies will be critical to fully characterize its behavioral effects. Furthermore, exploring its impact in animal models of social deficits, such as those relevant to autism spectrum disorder and schizophrenia, could provide valuable insights for the development of novel therapeutics. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute such studies, ultimately advancing our understanding of the neurobiology of social behavior.

References

- 1. Role of oxytocin receptors in modulation of fear by social memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxytocin in the Medial Amygdala is Essential for Social Recognition in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Social Recognition Memory Test in Rodents [en.bio-protocol.org]

- 4. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LIT-001, the First Nonpeptide Oxytocin Receptor Agonist that Improves Social Interaction in a Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pro-social and pro-cognitive effects of LIT-001, a novel oxytocin receptor agonist in a neurodevelopmental model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of TC OT 39: A Technical Overview of its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Abstract

TC OT 39 is a synthetic, non-peptide small molecule that has garnered interest for its selective modulation of the oxytocinergic and vasopressinergic systems, key players in a wide array of central nervous system (CNS) functions. This technical guide provides a comprehensive analysis of the known CNS effects of this compound, with a focus on its receptor pharmacology, downstream signaling mechanisms, and observed behavioral outcomes in preclinical models. This document synthesizes the current understanding of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways to support further research and development in neuropharmacology.

Introduction

The neuropeptide oxytocin is a critical regulator of social cognition, emotional processing, and complex behaviors such as pair-bonding and maternal care.[1][2] Its receptor, the oxytocin receptor (OTR), is a G-protein coupled receptor (GPCR) widely expressed throughout the central nervous system.[3][4] The therapeutic potential of targeting the oxytocinergic system for neuropsychiatric disorders has driven the development of novel OTR ligands. This compound has emerged as a significant tool compound in this endeavor. It is a non-peptide partial agonist of the OTR and also exhibits antagonistic properties at the vasopressin V1a receptor (V1aR), another closely related GPCR involved in social behaviors and anxiety.[1][5] This dual activity profile makes this compound a compound of interest for dissecting the intricate interplay between these two neuropeptide systems in the CNS.

Receptor Pharmacology and Binding Profile

This compound's interaction with the oxytocin and vasopressin receptors has been characterized through various in vitro binding and functional assays. Its binding affinities and functional potencies are summarized in the table below.

| Receptor | Parameter | Value (nM) | Assay Type | Reference |

| Oxytocin Receptor (OTR) | EC50 | 180 | Functional Assay | [6] |

| Oxytocin Receptor (OTR) | EC50 | 33 | Functional Assay | [7] |

| Oxytocin Receptor (OTR) | Ki | 147 | Binding Assay | [5] |

| Vasopressin V1a Receptor (V1aR) | Ki | 330 | Binding Assay | [6][8] |

| Vasopressin V2 Receptor (V2R) | EC50 | 850 | Functional Assay | [7] |

| Vasopressin V2 Receptor (V2R) | Ki | >1000 | Binding Assay | [5] |

Table 1: Quantitative Receptor Binding and Functional Data for this compound. This table summarizes the reported EC50 and Ki values for this compound at the human oxytocin and vasopressin receptors.

Central Nervous System Effects and Behavioral Outcomes

Preclinical studies in rodent models have revealed a range of CNS effects elicited by this compound administration. These findings highlight its potential to modulate anxiety, pain perception, and social behaviors.

Anxiolytic and Sedative Effects

In mouse models, this compound has demonstrated anxiolytic-like and sedative properties.[6] Intraperitoneal administration of this compound was shown to significantly decrease marble-burying behavior, a common assay for assessing anxiety-like and obsessive-compulsive behaviors in rodents.[6] At higher doses, overt sedative effects were observed.[6]

Analgesic Effects

Intrathecal administration of this compound has been shown to produce significant anti-hyperalgesia in rat models of inflammatory pain.[3][5] This effect was observed in both male and female rats, suggesting that as a non-peptide agonist, it may be resistant to degradation by insulin-regulated aminopeptidase (IRAP), which has been implicated in sex-specific differences in oxytocin's analgesic effects.[3][5] The anti-hyperalgesic effects of this compound were blocked by the OTR antagonist atosiban, confirming the primary involvement of OTR in this action.[5]

Social Behavior

Interestingly, despite its activity at the OTR, this compound did not demonstrate pro-social efficacy in the BALB/cByJ mouse model of autism-like social deficits.[1][9] This finding suggests a complex relationship between OTR agonism and the modulation of social behavior, which may be dependent on the specific ligand, downstream signaling pathways, and the particular behavioral paradigm.

Signaling Pathways

The oxytocin receptor is a canonical Gq-protein coupled receptor.[3] Upon agonist binding, it primarily activates the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] There is also evidence that OTR activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, which is implicated in neuronal plasticity and behavioral regulation.[11]

References

- 1. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Oxytocin Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]

- 4. CNS Region-Specific Oxytocin Receptor Expression: Importance in Regulation of Anxiety and Sex Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Barriers and Breakthroughs in Targeting the Oxytocin System to Treat Alcohol Use Disorder [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Involvement of Oxytocin Receptor/Erk/MAPK Signaling in the mPFC in Early Life Stress-Induced Autistic-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Oxytocin Systems with TC OT 39: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of TC OT 39, a non-peptide oxytocin receptor agonist, for its application in investigating the function of oxytocin systems. This document outlines its pharmacological profile, details key experimental protocols for its characterization, and visualizes associated signaling pathways and workflows.

Core Compound Profile: this compound

This compound is a synthetic, non-peptide molecule that acts as a partial agonist at the oxytocin receptor (OTR) and an antagonist at the vasopressin 1a receptor (V1aR).[1] Its distinct pharmacological profile makes it a valuable tool for dissecting the roles of the oxytocin system in various physiological and pathological processes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's interaction with the oxytocin and vasopressin receptors.

Table 1: In Vitro Receptor Affinity and Potency of this compound

| Receptor | Assay Type | Parameter | Value (nM) | Species | Reference |

| Oxytocin Receptor (OTR) | Functional Assay | EC50 | 33 | Human | |

| Oxytocin Receptor (OTR) | Functional Assay | EC50 | ~100 | Not Specified | [2] |

| Vasopressin 1a Receptor (V1aR) | Binding Assay | Ki | 330 | Human | [1] |

| Vasopressin 2 Receptor (V2R) | Functional Assay | EC50 | 850 | Human |

Table 2: In Vivo Behavioral Effects of this compound

| Animal Model | Behavior Assessed | Dose | Route of Administration | Effect | Reference |

| BALB/cByJ Mice | Social Deficits | Not Specified | Intraperitoneal | No improvement in social deficits | [3][4] |

| Rats | Inflammatory Hyperalgesia | 12.5 nmol | Intrathecal | Significant anti-hyperalgesia | [1] |

| Mice | Itch-Scratching Behavior | 0.1 nmol | Intrathecal | Induction of significant scratching behavior | [5][6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the oxytocin receptor and representative experimental workflows for characterizing this compound.

Caption: Canonical Gq/11 signaling pathway of the oxytocin receptor activated by this compound.

Caption: Generalized workflow for an in vitro functional assay to determine the potency of this compound.

Caption: A representative workflow for an in vivo behavioral experiment using this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on established methods and information from primary literature.

In Vitro Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for the human vasopressin 1a receptor (V1aR).

Materials:

-

Cell membranes prepared from a cell line stably expressing the human V1aR.

-

Radioligand: [3H]-Arginine Vasopressin.

-

Non-specific binding control: Unlabeled Arginine Vasopressin.

-

Test compound: this compound.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

Cell membranes expressing V1aR.

-

[3H]-Arginine Vasopressin at a concentration near its Kd.

-

Either this compound, unlabeled vasopressin (for non-specific binding), or buffer (for total binding).

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Mobilization or Reporter Gene Assay)

Objective: To determine the functional potency (EC50) of this compound at the human oxytocin receptor (OTR).

Materials:

-

A cell line stably expressing the human OTR and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a reporter gene construct (e.g., CRE-luciferase).

-

Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test compound: this compound.

-

Positive control: Oxytocin.

-

A fluorescent plate reader or luminometer.

Procedure:

-

Plate the cells in a 96-well or 384-well plate and grow to confluence.

-

If using a calcium mobilization assay, load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound and oxytocin in the assay buffer.

-

Add the compound dilutions to the respective wells.

-

Measure the response (fluorescence or luminescence) over time using a plate reader.

-

For calcium mobilization, the peak fluorescence intensity is typically used as the measure of response. For reporter gene assays, the luminescence is measured after an appropriate incubation period (e.g., 3-6 hours).

-

Generate concentration-response curves and determine the EC50 values for this compound and oxytocin using non-linear regression.

In Vivo Uterine Contraction Assay (Rat Model)

Objective: To assess the in vivo activity of this compound on uterine contractility.

Materials:

-

Female rats in estrus.

-

Anesthetic (e.g., urethane).

-

Intrauterine balloon catheter.

-

Pressure transducer and data acquisition system.

-

This compound.

-

Oxytocin (for inducing contractions).

-

Saline (vehicle).

Procedure:

-

Anesthetize the rat and maintain its body temperature.

-

Insert a saline-filled balloon catheter into one uterine horn.

-

Connect the catheter to a pressure transducer to record intrauterine pressure changes.

-

Allow the preparation to stabilize.

-

Administer this compound or vehicle intravenously or intraperitoneally.

-

After a set period, administer oxytocin to induce uterine contractions.

-

Record the frequency and amplitude of uterine contractions for a defined period.

-

Analyze the data to determine the effect of this compound on oxytocin-induced uterine activity.

In Vivo Itch-Scratching Behavior Assay (Mouse Model)

Objective: To evaluate the effect of this compound on itch-related behavior.[5][6]

Materials:

-

Male C57BL/6 mice.

-

This compound.

-

Vehicle (e.g., sterile saline).

-

Observation chambers.

-

Video recording equipment.

Procedure:

-

Acclimatize the mice to the observation chambers for at least 30 minutes before testing.

-

Administer this compound or vehicle via intrathecal injection.[5][6]

-

Immediately after injection, place the mice back into the observation chambers.

-

Video record the behavior of the mice for a specified duration (e.g., 30 minutes).

-

A trained observer, blind to the treatment conditions, should score the number of scratching bouts directed towards the hindquarters.

-

Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the scratching behavior between the this compound and vehicle groups.

References

- 1. Intrathecal injections of non-peptide oxytocin receptor agonists, WAY 267,464 and this compound, induce significant anti-hyperalgesia in both male and female rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Barriers and Breakthroughs in Targeting the Oxytocin System to Treat Alcohol Use Disorder [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Prosocial effects of an oxytocin metabolite, but not synthetic oxytocin receptor agonists, in a mouse model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxytocin Elicits Itch Scratching Behavior via Spinal GRP/GRPR System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Oxytocin Elicits Itch Scratching Behavior via Spinal GRP/GRPR System [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with TC OT 39 in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TC OT 39, a selective oxytocin receptor (OXTR) agonist and vasopressin V1a receptor (V1aR) antagonist, for in vivo research in rodents. Detailed protocols for specific applications, data presentation tables, and signaling pathway diagrams are included to facilitate experimental design and execution.

Introduction to this compound

This compound is a potent, non-peptide small molecule that acts as a partial agonist at the oxytocin receptor and an antagonist at the vasopressin V1a receptor.[1][2][3] This dual activity makes it a valuable tool for dissecting the roles of these two related but distinct signaling systems in various physiological and behavioral processes. In vivo studies in rodents have begun to explore its effects on anxiety-like and itching behaviors.[2][4]

Chemical Properties:

| Property | Value |

| Molecular Formula | C₃₂H₄₀N₈O₂S[1] |

| Molecular Weight | 600.78 g/mol [1] |

| CAS Number | 479232-57-0[1] |

Pharmacological Profile

This compound exhibits a distinct pharmacological profile, acting on two key receptors of the nonapeptide family.

| Receptor | Action | Affinity/Potency |

| Oxytocin Receptor (OXTR) | Partial Agonist | EC₅₀ = 33 nM[1] |

| Vasopressin V1a Receptor (V1aR) | Antagonist | Kᵢ = 330 nM[1] |

| Vasopressin V2 Receptor (V2R) | Partial Agonist | EC₅₀ = 850 nM[1] |

Signaling Pathways

This compound modulates downstream signaling cascades by interacting with OXTR and V1aR, both of which are G-protein coupled receptors (GPCRs). The activation of OXTR and inhibition of V1aR can lead to complex cellular responses.

In Vivo Applications and Protocols

Currently, published in vivo studies in rodents have focused on the domains of anxiety and itch. The following sections provide detailed protocols based on these studies.

Assessment of Anxiety-Like Behavior: Marble Burying Test in Mice

This protocol is adapted from a study investigating the anxiolytic-like effects of this compound.[2] The marble burying test is used to assess repetitive and compulsive-like digging behavior, which can be indicative of anxiety in rodents.[5][6][7]

Experimental Workflow:

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, DMSO/saline mixture)

-

Standard mouse cages (e.g., 26 x 20 x 14 cm)

-

Bedding (e.g., corncob, aspen chips), approximately 5 cm deep

-

Glass marbles (approximately 1.5 cm in diameter), 20 per cage

-

Syringes and needles for administration

Protocol:

-

Animal Model: C57BL/6J mice are a commonly used strain for this assay.[2] House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week of acclimation before the experiment.

-

This compound Preparation and Administration:

-

This compound is soluble in DMSO and 1eq. HCl.[1] For in vivo use, a stock solution in DMSO can be prepared and then further diluted in sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle effects.

-

Administer this compound via intraperitoneal (i.p.) injection.

-

A study has reported using doses of 50 mg/kg and 75 mg/kg.[2] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

-

-

Experimental Procedure:

-

Prepare the test cages by adding 5 cm of clean bedding and placing 20 marbles evenly on the surface.

-

Habituate the mice to the testing room for at least 30 minutes before the experiment.

-

Administer this compound or vehicle to the mice.

-

30 minutes after injection, place a single mouse in each prepared cage.

-

After the 30-minute session, carefully remove the mouse from the cage.

-

Count the number of marbles that are at least two-thirds buried in the bedding.

-

-

Data Analysis:

-

Compare the number of buried marbles between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).

-

Quantitative Data Summary from Literature:

| Species/Strain | Route | Dose (mg/kg) | Dosing Regimen | Main Finding | Reference |

| C57BL/6J mice | i.p. | 50 | 4 times over 8-9 days | Significantly decreased marble burying | [2] |

| C57BL/6J mice | i.p. | 75 | 4 times over 8-9 days | Overt sedative-like effects | [2] |

Assessment of Itch-Related Behavior: Scratching Test in Mice

This protocol is based on a study that investigated the role of the oxytocin system in itch.[8] this compound was used to assess the effect of an OXTR agonist on scratching behavior.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Observation chambers

-

Video recording equipment

-

Syringes and needles for administration

Protocol:

-

Animal Model: Adult male C57BL/6 mice have been used in these studies.[8]

-

This compound Preparation and Administration:

-

Dissolve this compound in sterile saline for intrathecal (i.t.) administration.

-

A dose of 0.1 nmol in a volume of 5 µL has been reported.[8]

-

-

Experimental Procedure:

-

Habituate the mice to the observation chambers for several sessions before the test day.

-

On the test day, allow the mice to acclimate to the chamber for at least 15 minutes.

-

Administer this compound or vehicle intrathecally.

-

Immediately after injection, start video recording the behavior of the mice for 30 minutes.[8]

-

-

Data Analysis:

-

Manually or with the aid of behavioral analysis software, count the number of scratching bouts directed towards the injection site during the observation period.

-

Compare the number of scratches between the treatment groups using appropriate statistical methods (e.g., t-test or ANOVA).

-

Quantitative Data Summary from Literature:

| Species/Strain | Route | Dose (nmol) | Observation Period | Main Finding | Reference |

| C57BL/6 mice | i.t. | 0.1 | 30 minutes | Caused significant scratching behavior | [8] |

Pharmacokinetics and Brain Penetrance

Recommendations for Researchers:

-

Due to the lack of specific pharmacokinetic data, it is highly recommended to conduct pilot studies to determine the optimal timing of administration relative to behavioral testing for your specific experimental paradigm.

-

Consider performing pharmacokinetic studies to determine key parameters such as Cmax, Tmax, and half-life in your animal model.[11]

-

If central effects are being investigated, assessing the brain-to-plasma concentration ratio is crucial to confirm target engagement in the central nervous system.

Conclusion

This compound is a valuable pharmacological tool for investigating the in vivo roles of the oxytocin and vasopressin V1a receptor systems in rodents. The provided protocols for assessing anxiety-like and itch-related behaviors offer a starting point for researchers. However, due to the limited publicly available pharmacokinetic data, careful consideration of dosing and timing is essential for the design of robust and reproducible in vivo studies. Future research characterizing the pharmacokinetic profile and exploring the efficacy of this compound in a wider range of behavioral and physiological models will further elucidate its therapeutic potential.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Oxytocin Elicits Itch Scratching Behavior via Spinal GRP/GRPR System [frontiersin.org]

- 5. mmpc.org [mmpc.org]

- 6. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Oxytocin Elicits Itch Scratching Behavior via Spinal GRP/GRPR System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Evidence for non-linear pharmacokinetics of oxytocin in anesthetizetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

Application Notes: Preparing TC OT 39 Stock Solutions with DMSO

Introduction

TC OT 39 is a potent, non-peptide partial agonist for the oxytocin receptor (OTR) and an antagonist for the V1a vasopressin receptor.[1][2] Specifically, it demonstrates EC50 values of 33 nM for the oxytocin receptor and 850 nM for the V2 vasopressin receptor, alongside a Ki of 330 nM for the V1a vasopressin receptor.[2] Due to its role in modulating these critical signaling pathways, this compound is a valuable tool in research, particularly in studies related to uterine response and neurological functions.[3][4]

Accurate and consistent preparation of stock solutions is paramount for achieving reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound, offering high solubility.[5] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO, intended for researchers, scientists, and professionals in drug development.

Data Presentation

Quantitative data for this compound is summarized below for easy reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 600.78 g/mol | |

| Formula | C₃₂H₄₀N₈O₂S | |

| CAS Number | 479232-57-0 | |

| Purity | ≥97% | |

| Appearance | Powder | [5] |

| Max Solubility in DMSO | 100 mM | [2] |

| Storage (Solid) | -20°C, desiccated |[5] |